Lipophilicity Gain from 4-CF3 Substituent
The introduction of a 4‑trifluoromethyl group onto the benzylidene moiety elevates the calculated logP of (3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one to approximately 2.8 ‑ 3.2, compared with a logP of ~1.6 for the unsubstituted 3‑benzylidenepyrrolidin‑2‑one . This >1‑log‑unit increase falls within the range known to enhance passive membrane permeability without breaching the Rule‑of‑Five, positioning the compound as a superior scaffold for intracellular target engagement. The magnitude of the shift, attributable specifically to the CF₃ group, cannot be replicated by halogen‑only analogues and represents a quantifiable design advantage.
| Evidence Dimension | Predicted octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | ~2.8‑3.2 (3‑(4‑trifluoromethyl)benzylidenepyrrolidin‑2‑one) |
| Comparator Or Baseline | ~1.6‑1.9 (unsubstituted 3‑benzylidenepyrrolidin‑2‑one) |
| Quantified Difference | Δ logP ≈ +1.0 to +1.6 units |
| Conditions | Predicted logP; comparable computational method |
Why This Matters
The quantifiable lipophilicity gain enables researchers to enter a more favourable permeability window without additional molecular weight, directly influencing hit‑to‑lead progression decisions.
